An In-depth Technical Guide to 2-(4-Nitrophenoxy)ethanol: Chemical Properties and Structure

An In-depth Technical Guide to 2-(4-Nitrophenoxy)ethanol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to 2-(4-Nitrophenoxy)ethanol. This document is intended to serve as a valuable resource for professionals in research and development, particularly those involved in organic synthesis and drug discovery.

Chemical Identity and Structure

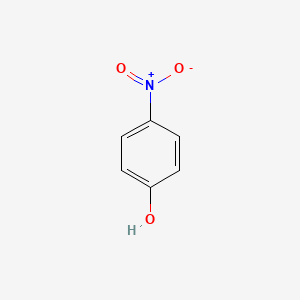

2-(4-Nitrophenoxy)ethanol is an organic compound featuring a 4-nitrophenoxy group attached to an ethanol backbone.[1] Its chemical structure consists of a nitrophenyl group ether-linked to an ethanol molecule.[1]

Molecular Structure:

Caption: Chemical structure of 2-(4-Nitrophenoxy)ethanol.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-(4-nitrophenoxy)ethanol[2] |

| CAS Number | 16365-27-8[3] |

| Molecular Formula | C₈H₉NO₄[2][3] |

| Canonical SMILES | C1=CC(=CC=C1--INVALID-LINK--[O-])OCCO[2] |

| InChI | InChI=1S/C8H9NO4/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,10H,5-6H2[2] |

| InChIKey | YAPAEYFBLRVUMH-UHFFFAOYSA-N[2] |

Physicochemical Properties

2-(4-Nitrophenoxy)ethanol is a light yellow solid at room temperature.[1] It is soluble in organic solvents but has low solubility in water.[1]

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 183.16 g/mol | [2] |

| Melting Point | 60-62 °C | [1] |

| pKa (Predicted) | 13.93 ± 0.10 | [1] |

| Appearance | Light yellow solid | [1] |

| Solubility | Soluble in organic solvents, insoluble in water | [1] |

Synthesis and Purification

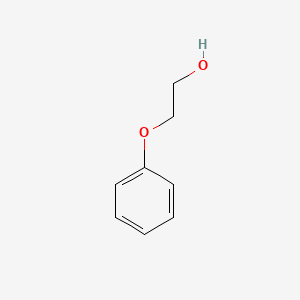

A common and effective method for the synthesis of 2-(4-Nitrophenoxy)ethanol is the Williamson ether synthesis.[4][5][6] This reaction involves the nucleophilic substitution of a haloalkane by a phenoxide ion.[4][6] In this case, 4-nitrophenoxide reacts with a 2-haloethanol, such as 2-chloroethanol.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a representative procedure based on the principles of the Williamson ether synthesis.

Materials:

-

4-Nitrophenol

-

2-Chloroethanol

-

Sodium hydroxide (NaOH)

-

Ethanol (solvent)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Deionized water

Procedure:

-

Formation of the Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrophenol in ethanol. While stirring, add a stoichiometric equivalent of sodium hydroxide to deprotonate the phenol and form the sodium 4-nitrophenoxide.

-

Nucleophilic Substitution: To the solution of sodium 4-nitrophenoxide, add a slight excess of 2-chloroethanol. Heat the reaction mixture to reflux for several hours to allow the Sₙ2 reaction to proceed.[4][6]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure. To the residue, add deionized water and extract the aqueous layer with diethyl ether multiple times.

-

Purification: Combine the organic extracts and wash with a dilute sodium hydroxide solution to remove any unreacted 4-nitrophenol, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Recrystallization: The crude 2-(4-Nitrophenoxy)ethanol can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a pure, crystalline product.

Caption: Workflow for the synthesis and purification of 2-(4-Nitrophenoxy)ethanol.

Analytical Characterization

The identity and purity of synthesized 2-(4-Nitrophenoxy)ethanol are typically confirmed using various analytical techniques, including melting point determination and spectroscopic methods.

Melting Point Determination

The melting point is a crucial physical property for assessing the purity of a crystalline solid.

Experimental Protocol:

-

A small amount of the dried, crystalline sample is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The temperature is gradually increased, and the range from which the solid begins to melt until it becomes a clear liquid is recorded. A sharp melting range (typically within 1-2 °C) is indicative of high purity.

Spectroscopic Analysis

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of the compound.

Experimental Protocol:

-

A small amount of the sample is dissolved in a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃).[7]

-

The solution is transferred to an NMR tube.

-

¹H and ¹³C NMR spectra are acquired using a high-field NMR spectrometer (e.g., 400 or 500 MHz).[8][9][10]

-

The chemical shifts (δ), multiplicity, and integration of the proton signals, along with the chemical shifts of the carbon signals, are analyzed to confirm the structure of 2-(4-Nitrophenoxy)ethanol. The protons of the ethoxy group are expected to appear in the range of 3.3-4.0 ppm, while the aromatic protons will be further downfield.[11]

4.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

-

For a solid sample, a KBr pellet is typically prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.[12] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid.[13]

-

The FTIR spectrum is recorded over a standard wavenumber range (e.g., 4000-400 cm⁻¹).[14][15]

-

Characteristic absorption bands are analyzed to confirm the presence of key functional groups, such as the nitro group (strong absorptions around 1520 and 1340 cm⁻¹), the ether linkage (C-O stretch around 1250-1050 cm⁻¹), the aromatic ring, and the hydroxyl group (broad absorption around 3300 cm⁻¹).

Caption: Workflow for the analytical characterization of 2-(4-Nitrophenoxy)ethanol.

Applications and Biological Relevance

2-(4-Nitrophenoxy)ethanol serves as a versatile building block in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and dyes.[1] It has been reported to be used as a pesticide, although the specific mechanism of action is not well-documented in publicly available literature.[1]

At present, there is limited information available regarding specific signaling pathways directly involving 2-(4-Nitrophenoxy)ethanol. Its primary role in a drug development context appears to be as an intermediate for the synthesis of more complex, biologically active molecules. Further research is required to elucidate any direct biological effects or pathway interactions of this compound.

Safety and Handling

2-(4-Nitrophenoxy)ethanol is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Table 3: GHS Hazard Statements

| Hazard Code | Statement |

| H315 | Causes skin irritation[2] |

| H319 | Causes serious eye irritation[2] |

| H335 | May cause respiratory irritation[2] |

This guide provides a foundational understanding of 2-(4-Nitrophenoxy)ethanol for research and development purposes. As with any chemical, it is imperative to consult the latest Safety Data Sheet (SDS) before use and to handle the compound with appropriate safety precautions.

References

- 1. Page loading... [guidechem.com]

- 2. 2-(4-Nitrophenoxy)ethanol | C8H9NO4 | CID 85381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. rsc.org [rsc.org]

- 11. Alcohols | OpenOChem Learn [learn.openochem.org]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. agilent.com [agilent.com]

- 14. researchgate.net [researchgate.net]

- 15. revroum.lew.ro [revroum.lew.ro]

(Structure not readily available)

(Structure not readily available) (Structure not readily available)

(Structure not readily available)